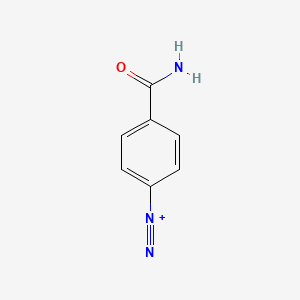

Benzenediazonium, 4-(aminocarbonyl)-

説明

Benzenediazonium, 4-(aminocarbonyl)- (IUPAC: 4-carbamoylbenzenediazonium, CAS 55605-50-0) is a diazonium salt featuring a benzene ring substituted with a diazonium group (-N₂⁺) and an aminocarbonyl (carbamoyl, -CONH₂) group at the para position . Its molecular formula is C₇H₆N₃O⁺, with a molecular weight of 148.14 g/mol. The carbamoyl group is electron-withdrawing, influencing the compound's stability and reactivity. Diazonium salts are pivotal intermediates in organic synthesis, particularly in azo coupling reactions and electrophilic substitutions.

特性

IUPAC Name |

4-carbamoylbenzenediazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-7(11)5-1-3-6(10-9)4-2-5/h1-4H,(H-,8,11)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCIYCCPSITTJS-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)[N+]#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N3O+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204152 | |

| Record name | Benzenediazonium, 4-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55605-50-0 | |

| Record name | Benzenediazonium, 4-(aminocarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055605500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Structural and Functional Group Variations

The table below compares Benzenediazonium, 4-(aminocarbonyl)- with structurally related benzenediazonium derivatives:

Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups: The aminocarbonyl group (-CONH₂) in the target compound reduces electron density on the benzene ring, making the diazonium ion less stable but more reactive in electrophilic substitutions compared to derivatives with electron-donating groups (e.g., -OCH₃ in , -N(CH₃)₂ in ). Methoxy and amino substituents (e.g., 4-Methoxybenzenediazonium chloride ) stabilize the diazonium ion through resonance, enabling storage at lower temperatures.

- Solubility: The polar carbamoyl group enhances solubility in polar solvents (e.g., water, DMSO) compared to non-polar substituents like -CH₂OH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。